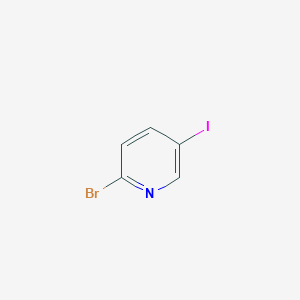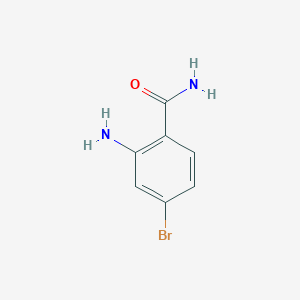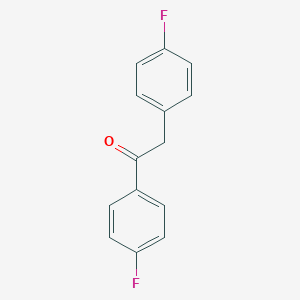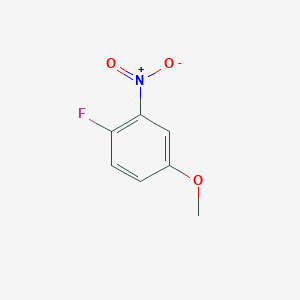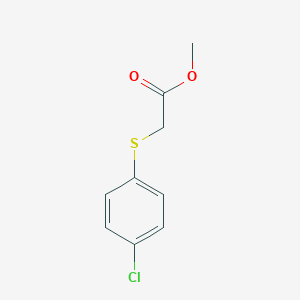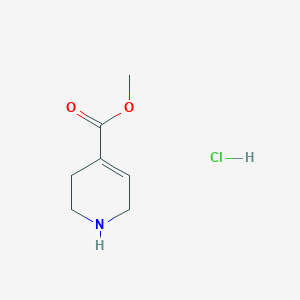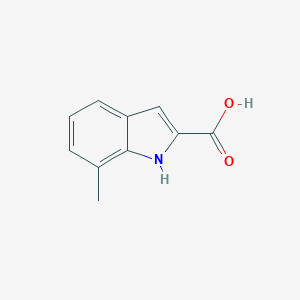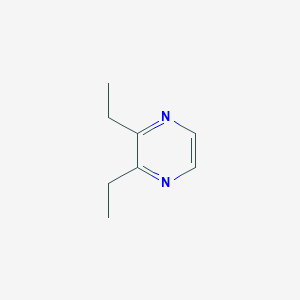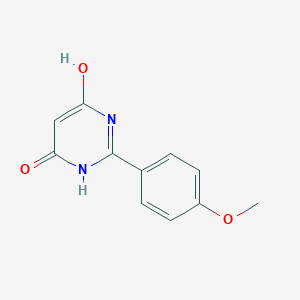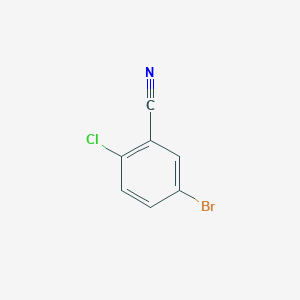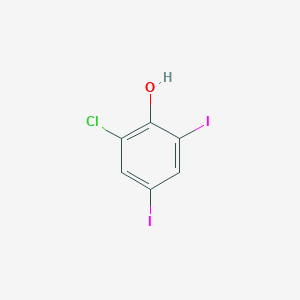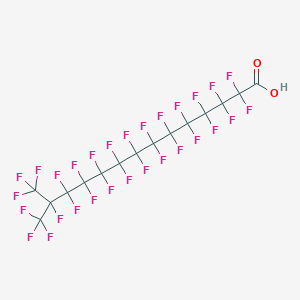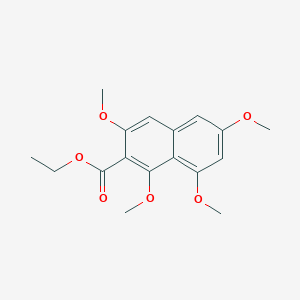
Ethyl 1,3,6,8-tetramethoxy-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,3,6,8-tetramethoxy-2-naphthoate, also known as TMANE, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. TMANE belongs to the class of naphthoate esters and is synthesized through a multi-step process that involves the use of various reagents and solvents.
Mecanismo De Acción
The mechanism of action of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate is not fully understood. However, it has been suggested that Ethyl 1,3,6,8-tetramethoxy-2-naphthoate exerts its therapeutic effects through the inhibition of various enzymes and the modulation of various signaling pathways. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has been shown to possess various biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has also been shown to inhibit the activity of various enzymes, including xanthine oxidase and cyclooxygenase-2. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate for lab experiments include its potential therapeutic applications, its ability to inhibit the activity of various enzymes, and its anti-inflammatory, anti-tumor, and anti-oxidant properties. However, the limitations of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate for lab experiments include its low yield obtained through the synthesis process and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate. One direction is to further investigate its mechanism of action and the signaling pathways involved in its therapeutic effects. Another direction is to explore its potential use in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases. Additionally, future studies could focus on optimizing the synthesis process of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate to increase its yield and reduce the use of hazardous reagents and solvents.
Métodos De Síntesis
The synthesis of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-naphthol with ethyl bromoacetate in the presence of sodium hydride to form ethyl 2-(2-hydroxy-1-naphthyl) acetate. This intermediate is then reacted with methoxy magnesium bromide to form ethyl 2-(2-methoxy-1-naphthyl) acetate. The final step involves the reaction of ethyl 2-(2-methoxy-1-naphthyl) acetate with dimethyl sulfate in the presence of potassium carbonate to form Ethyl 1,3,6,8-tetramethoxy-2-naphthoate. The yield of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate obtained through this process is approximately 50%.
Aplicaciones Científicas De Investigación
Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has shown potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has also been shown to inhibit the activity of various enzymes, including xanthine oxidase, which is involved in the production of reactive oxygen species. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
Propiedades
Número CAS |
17213-51-3 |
|---|---|
Nombre del producto |
Ethyl 1,3,6,8-tetramethoxy-2-naphthoate |
Fórmula molecular |
C17H20O6 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
ethyl 1,3,6,8-tetramethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H20O6/c1-6-23-17(18)15-12(20-3)8-10-7-11(19-2)9-13(21-4)14(10)16(15)22-5/h7-9H,6H2,1-5H3 |
Clave InChI |
OJBVVJORRJKHMW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2C=C1OC)OC)OC)OC |
SMILES canónico |
CCOC(=O)C1=C(C2=C(C=C(C=C2C=C1OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



